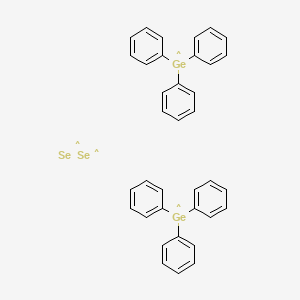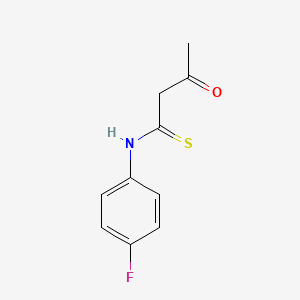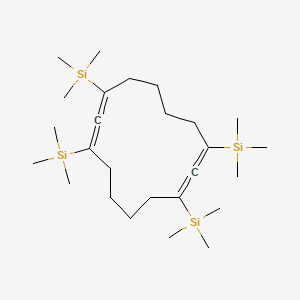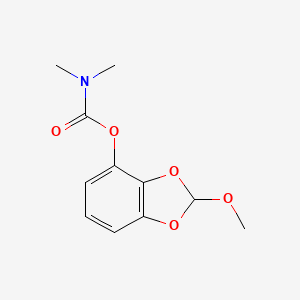![molecular formula C12H11N3O B14583126 ({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile CAS No. 61097-13-0](/img/structure/B14583126.png)
({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile: is a chemical compound with a complex structure that includes a methoxyphenyl group, an aminomethylidene group, and a propanedinitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile typically involves the reaction of 4-methoxybenzylamine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.
Substitution: The aminomethylidene group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .
Wirkmechanismus
The mechanism of action of ({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a biological system or its application in a chemical reaction .
Vergleich Mit ähnlichen Verbindungen
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Comparison: Compared to these similar compounds, ({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile is unique due to its specific combination of functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities .
Eigenschaften
CAS-Nummer |
61097-13-0 |
|---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-[[(4-methoxyphenyl)methylamino]methylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N3O/c1-16-12-4-2-10(3-5-12)8-15-9-11(6-13)7-14/h2-5,9,15H,8H2,1H3 |
InChI-Schlüssel |
QFWIGLNEKIPWDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)

![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)



![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)


